![molecular formula C13H17N3OS B5539524 3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol](/img/structure/B5539524.png)
3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol
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Overview
Description
Synthesis Analysis
Synthesis approaches for thieno[2,3-d]pyrimidin-4(3H)-ones, related to the compound of interest, have evolved towards more efficient methods. A notable advancement includes a catalytic four-component reaction of ketones, ethyl cyanoacetate, S8, and formamide, presenting a green approach to these pharmacologically significant compounds with step economy and easy purification (Taoda Shi et al., 2018).
Molecular Structure Analysis
The molecular structure of related thieno[2,3-d]pyrimidin derivatives has been elucidated through various techniques, including X-ray diffraction. For instance, the crystal structure of a closely related compound, 2-(4′-methylphenoxy)-5,8,9-trimethyl-3-phenyl thieno[3′,2′:5,6] pyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride, was determined, highlighting the nearly coplanar arrangement of the thienopyridine ring (Liu et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving thieno[2,3-d]pyrimidin-4-yl derivatives often lead to products with significant biological activities. For example, thieno[2,3-d]pyrimidin-4-yl hydrazones have been synthesized as cyclin-dependent kinase 4 (CDK4) inhibitors, demonstrating the potential of these compounds in medicinal chemistry (T. Horiuchi et al., 2009).
Scientific Research Applications
Synthetic Approaches and Chemical Properties
- New Synthetic Pathways : Thieno[2,3-d]pyrimidine derivatives have been synthesized through various methods, demonstrating the chemical versatility of these compounds. For example, one study describes the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides from 3-amino-4-cyano-2-thiophenecarboxamides, highlighting the adaptability of these structures for different synthetic routes (El-Meligie et al., 2020).
- Crystal Structure Analysis : The study of the crystal structure of specific thieno[2,3-d]pyrimidine derivatives provides insights into their chemical properties and potential interactions with biological targets. This is crucial for understanding their mechanism of action at a molecular level (Liu et al., 2006).
Biological and Antitumor Activities
- Cytostatic and Antiviral Profiling : Thieno-fused 7-deazapurine ribonucleosides, a category related to thieno[2,3-d]pyrimidines, have shown significant cytostatic and antiviral activities against a broad panel of cancer and leukemia cell lines. These findings suggest potential therapeutic applications for related compounds in treating various cancers and viral infections (Tichy et al., 2017).
- Antitumor and Antibacterial Agents : Synthesis of novel thiophene and N-substituted thieno[2,3-d] pyrimidine derivatives has been reported with potent antitumor and antibacterial activities, indicating the promise of these compounds as dual-function therapeutic agents (Hafez et al., 2017).
Antimicrobial Properties
- Antimicrobial Activity : Several thieno[2,3-d]pyrimidine derivatives have been evaluated for their antimicrobial activity, showing effectiveness against various bacterial and fungal strains. This underscores the potential of these compounds in developing new antimicrobial drugs (Gaber & Moussa, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-12(2)6-16(7-13(12,3)17)10-9-4-5-18-11(9)15-8-14-10/h4-5,8,17H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEUVDQQQJQRRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)O)C2=C3C=CSC3=NC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4-Trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol |
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